molecular formula C19H23N3O2S B7144262 N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide

N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide

Cat. No.: B7144262
M. Wt: 357.5 g/mol
InChI Key: NRBLYRIODSNMDY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)22-18-9-8-17(11-16(18)12-20-22)25(23,24)21(5)19-10-14(3)6-7-15(19)4/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBLYRIODSNMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C)S(=O)(=O)C2=CC3=C(C=C2)N(N=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide typically involves the reaction of 2,5-dimethylphenylamine with a suitable indazole derivative under specific conditions. The reaction is often carried out in the presence of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the sulfonamide group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with careful control of reaction parameters to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-carboxamide
  • N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-thioamide

Uniqueness

N-(2,5-dimethylphenyl)-N-methyl-1-propan-2-ylindazole-5-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

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